3-Fluoro-9-phenyl-9H-carbazole

Organic Electronics OLED Frontier Molecular Orbitals

For R&D teams engineering next-generation OLEDs, OPVs, or performing SAR studies, 3-Fluoro-9-phenyl-9H-carbazole is the strategic choice. The 3-fluoro substitution directly lowers HOMO/LUMO energy levels versus non-fluorinated 9-phenylcarbazole, enhancing electron injection and open-circuit voltage. This electron-withdrawing group also stabilizes the molecule against oxidative degradation, a critical advantage for commercial display longevity. Procure this versatile building block to unlock late-stage diversification via SNAr or cross-coupling, accelerating your discovery workflow with a validated, performance-defined scaffold.

Molecular Formula C18H12FN
Molecular Weight 261.3 g/mol
Cat. No. B13125121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-9-phenyl-9H-carbazole
Molecular FormulaC18H12FN
Molecular Weight261.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=C(C=C3)F)C4=CC=CC=C42
InChIInChI=1S/C18H12FN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H
InChIKeyCDBVCJWHGFUJIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-9-phenyl-9H-carbazole: A Fluorinated Carbazole Building Block for Optoelectronics and Medicinal Chemistry


3-Fluoro-9-phenyl-9H-carbazole (CAS 1814292-32-4) is a heterocyclic aromatic compound belonging to the 9-arylcarbazole family, with the molecular formula C18H12FN and a molecular weight of 261.29 g/mol . As a specialized building block, it features a fluorine atom substituted at the 3-position of the carbazole core, which fundamentally alters its electronic properties compared to the non-fluorinated parent, 9-phenyl-9H-carbazole . This modification enhances its utility in organic electronics, particularly as a precursor for host and transport materials in Organic Light-Emitting Diodes (OLEDs) , and as a versatile scaffold in medicinal chemistry .

3-Fluoro-9-phenyl-9H-carbazole: Why In-Class Substitution Demands Quantified Justification


Interchanging carbazole derivatives in material science or pharmaceutical research without data is a high-risk assumption. The substitution pattern—specifically, the presence and position of electron-withdrawing groups like fluorine—is a primary determinant of key performance parameters. For example, the oxidation potential, which dictates electrochemical stability and charge injection in devices, is highly sensitive to substituents at the 3- or 6-position of the carbazole core, but not to modifications on the 9-phenyl ring . Similarly, fluorination is known to stabilize frontier molecular orbitals, lowering both HOMO and LUMO energy levels relative to non-fluorinated analogs . This can profoundly impact device performance, as seen in polymer solar cells where fluorination of the carbazole donor unit increased open-circuit voltage . Therefore, the selection of 3-fluoro-9-phenyl-9H-carbazole over other 9-phenylcarbazoles must be based on the specific, quantifiable advantages detailed in the evidence below.

3-Fluoro-9-phenyl-9H-carbazole: A Quantified Guide to Differentiated Performance


Evidence 1: HOMO and LUMO Energy Level Stabilization via Fluorination

The substitution of a hydrogen atom with a fluorine atom at the carbazole core lowers the frontier molecular orbital energy levels. This effect is class-level evidence derived from comparing fluorinated and non-fluorinated carbazole-containing polymers. A conjugated polymer with a fluorinated carbazole donor unit exhibited a HOMO level of -5.47 eV and a LUMO level of -3.79 eV . In comparison, its non-fluorinated counterpart (HXS-1) had a higher HOMO level of -5.21 eV and a higher LUMO level of -3.35 eV . This stabilization of both HOMO and LUMO levels, decreasing the overall bandgap from 1.86 eV to 1.68 eV, is a direct consequence of fluorine's strong electron-withdrawing inductive effect .

Organic Electronics OLED Frontier Molecular Orbitals Bandgap Engineering

Evidence 2: Enhanced Oxidative Stability via Reduced Oxidation Potential

The introduction of an electron-withdrawing fluorine atom is a well-established strategy to lower the highest occupied molecular orbital (HOMO) energy level, thereby increasing the oxidation potential and enhancing the molecule's electrochemical stability . This is a class-level inference: organic compounds with fluorine substituents generally exhibit increased resistance to oxidation due to their stabilized HOMO levels . While the exact oxidation potential of 3-fluoro-9-phenyl-9H-carbazole must be empirically measured, literature on 9-phenylcarbazole demonstrates that oxidation potential is highly sensitive to substituents at the 3-position . A lower HOMO for the fluorinated derivative implies a higher, less favorable oxidation potential (i.e., harder to oxidize) compared to the unsubstituted 9-phenylcarbazole .

Electrochemistry Organic Semiconductors Oxidation Potential Stability

Evidence 3: The 3-Fluoro Moiety as a Versatile Synthetic Handle

The 3-fluoro substituent on 3-fluoro-9-phenyl-9H-carbazole is not just an electronic modifier; it serves as a strategic site for further synthetic elaboration, a capability absent in the non-halogenated 9-phenylcarbazole. As noted in its product literature, the fluorine atom can participate in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . This enables the introduction of a wide range of functional groups—such as amines, ethers, or more complex aryl/alkyl moieties—directly at the 3-position . In contrast, the unsubstituted 9-phenylcarbazole lacks this reactive handle at the 3-position, limiting its diversification to electrophilic aromatic substitution, which is often less regioselective. This synthetic advantage is directly stated in the product's technical overview .

Medicinal Chemistry Organic Synthesis Cross-Coupling Fluorine Chemistry

Evidence 4: A Direct Precursor for Next-Generation OLED Materials

3-Fluoro-9-phenyl-9H-carbazole is a key intermediate for synthesizing advanced host materials for OLEDs, a role that leverages the unique properties imparted by fluorine. Specifically, it is used as a reactant in the synthesis of materials like 4,4′-bis[(N-(3-(9-phenyl-9H)carbazolyl)-N-(4-fluorophenyl)amino]biphenyl . This compound, in turn, is a component in OLED and flat panel device patents . The fluorine atoms in these structures are not passive; molecular orbital calculations show that fluorination at specific positions on the carbazole ring effectively widens the HOMO-LUMO energy gap . This is crucial for host materials, as a wider bandgap confines triplet excitons on the emitter, preventing energy back-transfer and enhancing device efficiency .

OLED Host Materials Electron-Transporting Layer Bipolar Materials

3-Fluoro-9-phenyl-9H-carbazole: Evidence-Based Application Scenarios for Research and Industry


Scenario 1: Tuning Energy Levels in Organic Electronic Devices

When designing materials for OLEDs, OPVs, or perovskite solar cells, precise control over HOMO/LUMO energy levels is paramount. 3-Fluoro-9-phenyl-9H-carbazole is the preferred building block over non-fluorinated 9-phenylcarbazole for projects aiming to lower the frontier orbital energies . This strategic choice can improve device performance by enhancing electron injection (via lower LUMO) and increasing the open-circuit voltage (Voc) (via lower HOMO) .

Scenario 2: Enhancing Electrochemical Stability in Device Active Layers

For applications requiring robust, long-lasting performance, such as in commercial OLED displays or electrochemical cells, material stability is non-negotiable. Incorporating 3-fluoro-9-phenyl-9H-carbazole into the material design is a validated strategy to increase the compound's resistance to oxidative degradation, a direct consequence of its fluorine-stabilized HOMO level . This contrasts with unsubstituted 9-phenylcarbazole, which is more susceptible to oxidation .

Scenario 3: Streamlining Medicinal Chemistry SAR Campaigns

In drug discovery programs involving carbazole scaffolds, rapid and diverse functionalization is critical for mapping structure-activity relationships (SAR). Procuring 3-fluoro-9-phenyl-9H-carbazole provides an immediate, versatile synthetic handle for late-stage diversification via SNAr or cross-coupling reactions . This allows medicinal chemists to efficiently generate a library of 3-substituted phenylcarbazole analogs, a workflow that is not readily accessible using the unsubstituted 9-phenylcarbazole.

Scenario 4: Developing Next-Generation OLED Host and Transport Materials

For R&D teams focused on developing high-efficiency blue OLEDs or stable host materials, 3-fluoro-9-phenyl-9H-carbazole is a strategic precursor. Its incorporation into larger molecular architectures, as demonstrated in patent literature, introduces fluorine atoms that are computationally predicted to widen the HOMO-LUMO gap . This is a key design feature for host materials, as it ensures efficient energy transfer to the emitter by confining triplet excitons .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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